molecular formula C20H23N5O3S B2709714 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1251588-93-8

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2709714
CAS No.: 1251588-93-8
M. Wt: 413.5
InChI Key: ZAIWRQUURAZUTB-UHFFFAOYSA-N
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Description

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a cyclohexylthio group, a triazolo[4,3-a]pyrazine core, and a methoxyphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method involves the following steps:

    Formation of the Triazolopyrazine Core: This can be achieved through the cyclization of 2-hydrazinopyridine with an appropriate aldehyde under mild conditions.

    Introduction of the Cyclohexylthio Group: This step involves the substitution of a suitable leaving group with a cyclohexylthio group. This can be done using cyclohexylthiol in the presence of a base.

    Attachment of the Methoxyphenylacetamide Moiety: This can be achieved through an acylation reaction using 4-methoxyphenylacetic acid and an appropriate coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The triazolopyrazine core may play a key role in binding to these targets, while the cyclohexylthio and methoxyphenylacetamide groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine): This compound shares a similar triazolo[4,3-a] core but differs in the heterocyclic ring.

    2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]quinoline): This compound has a quinoline ring instead of a pyrazine ring.

Uniqueness

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexylthio group and the methoxyphenylacetamide moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-28-15-9-7-14(8-10-15)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)29-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIWRQUURAZUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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